N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPVIICILSBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352425 | |
| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-74-3 | |
| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are generally mild, and the yields range from moderate to excellent (56–85%) .
Chemical Reactions Analysis
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Applications:
- Building Block for Complex Molecules: N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide serves as a precursor in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.
- Reagent in Organic Synthesis: This compound can act as a reagent in several organic reactions, facilitating the formation of new chemical entities through electrophilic substitution and other mechanisms.
Case Study:
A study demonstrated the use of this compound in synthesizing novel furan derivatives with enhanced biological activity, showcasing its role as a versatile building block in organic chemistry .
Biological Applications
Applications:
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes, making it a candidate for biochemical assays aimed at understanding enzyme mechanisms or developing inhibitors for therapeutic purposes.
- Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, indicating potential uses in treating infections .
Data Table: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 280 µg/mL |
| 4b | S. aureus | 265 µg/mL |
| 4c | B. cereus | 230 µg/mL |
Pharmaceutical Potential
Applications:
- Anticancer Activity: this compound has been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as HepG2 and MCF-7, suggesting its potential as a therapeutic agent .
- Chemoprevention: The compound has shown promise in cytoprotection against carcinogens through the activation of the Nrf2/ARE signaling pathway, which is crucial for cellular defense mechanisms against oxidative stress and inflammation .
Case Study:
In vitro studies demonstrated that treatment with this compound led to significant decreases in cell viability among cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Industrial Applications
Applications:
- Material Development: The unique chemical structure allows for the incorporation of this compound into polymers or coatings that require specific functional properties.
- Catalysis: This compound may also serve as a catalyst in various chemical reactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway . Additionally, the compound’s anti-microbial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell lysis and death .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s yield (70–89%) aligns with analogous thiourea derivatives synthesized via similar routes .
- Melting points for thiourea derivatives vary widely (168–246°C), influenced by substituent polarity and crystallinity .
- The 4-chloro substituent enhances lipophilicity (LogP ~3.96) compared to hydroxyl or methyl analogs .
Key Observations :
- Thiourea derivatives (e.g., 4-chloro and 4-bromo analogs) are synthesized via one-step coupling of 2-furoyl chloride with aryl isothiocyanates, offering high yields and scalability .
- Suzuki-Miyaura cross-coupling introduces aryl groups to the furan core but requires palladium catalysts and lower yields (~50–82%) .
Table 3: Comparative Bioactivity Profiles
Key Findings :
- The target compound exhibits weak antileishmanial activity compared to optimized analogs (e.g., 4-chlorophenyl oxazolo[4,5-b]pyridin-2-yl derivatives) .
- Metal complexes (e.g., Pt/Pd) of 4-chloro analogs show enhanced antibacterial activity, suggesting chelation improves membrane penetration .
- Oxadiazole-containing furan carboxamides demonstrate potent insecticidal effects, outperforming simple thiourea derivatives .
Structural and Electronic Comparisons
- Electron-withdrawing vs. donating groups : The 4-Cl substituent increases electrophilicity at the thiourea sulfur, enhancing interactions with biological targets compared to 4-Me or 4-OH analogs .
- Aromatic vs. heterocyclic substituents : Oxadiazole or thiazole rings improve metabolic stability and target binding compared to phenyl groups .
- Spectroscopic signatures : IR spectra of thiourea derivatives show distinct C=S stretches (1200–1250 cm⁻¹), while ¹H NMR reveals deshielded NH protons (δ 10–12 ppm) .
Biological Activity
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring, a carbamothioyl group, and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 270.73 g/mol. The unique structure allows for various interactions with biological targets, particularly enzymes.
This compound primarily acts as an enzyme inhibitor . It has been shown to inhibit carbonic anhydrases, which are critical in regulating pH and fluid balance in biological systems. By binding to the active sites of these enzymes, the compound disrupts their catalytic activity, leading to physiological effects that may be beneficial in treating conditions such as glaucoma and certain cancers .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 150 to 295 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 12 | 270 |
| E. coli | 12 | 300 |
| B. cereus | 9 | 240 |
2. Anticancer Activity
The compound has shown promising anticancer activity against human cancer cell lines such as HepG2 (liver), Huh-7 (liver), and MCF-7 (breast). Notably, at a concentration of 20 µg/mL, it achieved a cell viability reduction of approximately 33% in HepG2 cells .
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This activity is particularly relevant for conditions characterized by chronic inflammation.
Case Studies
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various carbamothioyl derivatives, including this compound. The results indicated that this compound exhibited superior activity against several strains compared to standard antibiotics like gentamicin .
Case Study: Anticancer Potential
In another investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that structural modifications significantly influenced its potency, highlighting the importance of substituents on the phenyl ring in enhancing anticancer activity .
Q & A
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives and 4-chloroaniline precursors. Key steps include:
- Amide Coupling : Reacting furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Thiourea Formation : Introducing a carbamothioyl group via reaction with thiophosgene or ammonium thiocyanate under controlled pH (e.g., pH 8–9) .
- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF for solubility), and purification methods (e.g., column chromatography) significantly impact yield (reported 50–75%) and purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- FT-IR : Identify functional groups (e.g., C=O at ~1677 cm⁻¹, C=S at ~1263 cm⁻¹, and N-H stretches at ~3255 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 6.76–8.09 ppm) and carbon assignments (e.g., C=O at δ 177 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond ~1.68 Å), particularly for polymorph identification .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., varying IC₅₀ values) may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 3-methylphenyl) alter binding affinity .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect results .
- Resolution : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and use computational docking to predict target interactions (e.g., binding to EGFR or DNA gyrase) .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : SAR studies focus on:
- Core Modifications : Replacing the furan ring with thiophene or pyridine alters electron density and bioavailability .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antimicrobial activity, while bulky groups (e.g., -CH₂CH₃) improve metabolic stability .
- Table : Key SAR Findings from Analogues
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Cl → 4-F | Increased lipophilicity (logP +0.3) | |
| Furan → Thiophene | Enhanced anticancer activity (IC₅₀ ↓20%) | |
| Thiourea → Urea | Reduced toxicity (LD₅₀ ↑30%) |
Q. What computational methods are effective for predicting the binding mechanisms of this compound with biological targets?
- Methodological Answer : Use molecular modeling pipelines:
- Docking Simulations (AutoDock Vina) : Predict interactions with enzymes (e.g., COX-2 or topoisomerase II) by analyzing hydrogen bonds and hydrophobic pockets .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
- QSAR Models : Correlate descriptors (e.g., polar surface area, logP) with activity using partial least squares regression .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity while minimizing false positives?
- Methodological Answer : Follow these steps:
- Cell Line Selection : Use ≥3 lines (e.g., cancer: A549, normal: HEK293) to assess selectivity .
- Concentration Range : Test 0.1–100 µM (log increments) with triplicates; include controls (DMSO ≤0.1%) .
- Endpoint Assays : Combine MTT (metabolic activity) and LDH (membrane integrity) assays to cross-validate results .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer : Employ hyphenated techniques:
- HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the carbamothioyl group) under accelerated conditions (40°C, 75% RH) .
- TLC-MS : Identify oxidation byproducts (e.g., sulfoxide formation) using silica gel plates and ethyl acetate/hexane eluents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
